2-[(Z)-2-(phenylmethylidene)hydrazin-1-yl]-1,3-benzoxazole
Overview
Description
2-[(Z)-2-(phenylmethylidene)hydrazin-1-yl]-1,3-benzoxazole is a chemical compound known for its unique structure and properties. It is a member of the benzoxazole family, which is characterized by a benzene ring fused to an oxazole ring. This compound has a hydrazone functional group, which is formed by the condensation of hydrazine with an aldehyde or ketone. The presence of the phenylmethylidene group adds to its complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-2-(phenylmethylidene)hydrazin-1-yl]-1,3-benzoxazole typically involves the condensation of 2-hydrazinyl-1,3-benzoxazole with benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-2-(phenylmethylidene)hydrazin-1-yl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a wide range of substituted benzoxazole compounds.
Scientific Research Applications
2-[(Z)-2-(phenylmethylidene)hydrazin-1-yl]-1,3-benzoxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and biochemistry.
Medicine: Research into its potential therapeutic properties, such as antimicrobial or anticancer activity, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(Z)-2-(phenylmethylidene)hydrazin-1-yl]-1,3-benzoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydrazone group can form reversible covalent bonds with certain biomolecules, influencing their function. Additionally, the benzoxazole ring may participate in π-π interactions or hydrogen bonding, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2Z)-2-(phenylmethylidene)hydrazin-1-yl]-1,3-benzoxazole
- 3-[(2E)-2-(phenylmethylidene)hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one
Uniqueness
Compared to similar compounds, 2-[(Z)-2-(phenylmethylidene)hydrazin-1-yl]-1,3-benzoxazole stands out due to its specific structural features and reactivity. The presence of the benzoxazole ring and the phenylmethylidene group imparts unique electronic and steric properties, influencing its behavior in chemical reactions and biological systems.
Properties
IUPAC Name |
N-(benzylideneamino)-1,3-benzoxazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c1-2-6-11(7-3-1)10-15-17-14-16-12-8-4-5-9-13(12)18-14/h1-10H,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWLTJQGIPIEPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC2=NC3=CC=CC=C3O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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